
Barnidipine hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Barnidipin beinhaltet die Reaktion von 3-Nitrobenzaldehyd mit Ethylacetoacetat in Gegenwart von Ammoniumacetat, wodurch ein Dihydropyridin-Zwischenprodukt gebildet wird. Dieses Zwischenprodukt wird dann mit 1-Benzyl-3-pyrrolidinol umgesetzt, um Barnidipin zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von Barnidipin folgt typischerweise dem gleichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig durch Umkristallisationstechniken gereinigt .
Arten von Reaktionen:
Reduktion: Die Nitrogruppe in Barnidipin kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Estergruppen in Barnidipin können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Pyridinderivate.
Reduktion: Aminoderivate.
Substitution: Verschiedene substituierte Dihydropyridinderivate.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Barnidipine belongs to the dihydropyridine class of calcium channel blockers and exhibits high affinity for L-type calcium channels located in the vascular smooth muscle. Its mechanism involves vasodilation, which reduces peripheral vascular resistance and subsequently lowers blood pressure without causing reflex tachycardia. The drug is characterized by a slow onset of action and prolonged effects, making it suitable for once-daily dosing.
Treatment of Hypertension
Barnidipine is primarily indicated for managing mild to moderate essential hypertension. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure over extended periods. For instance, a study involving 30 patients showed that barnidipine treatment resulted in significant reductions in office and ambulatory blood pressure after 24 weeks, comparable to amlodipine but with fewer adverse events reported .
Management of Chronic Stable Angina
In addition to hypertension, barnidipine has been investigated for its role in managing chronic stable angina. The drug's ability to lower blood pressure while improving coronary blood flow makes it beneficial for patients with angina symptoms associated with hypertension .
Comparative Studies
Barnidipine has been compared with other antihypertensive agents such as amlodipine and lercanidipine in various clinical trials:
- Efficacy : A multicenter study reported that barnidipine demonstrated equivalent antihypertensive efficacy to amlodipine and nitrendipine but produced fewer side effects like peripheral edema .
- Safety Profile : In a head-to-head trial against lercanidipine, both drugs effectively reduced blood pressure, but barnidipine was associated with fewer adverse effects, enhancing its tolerability among patients .
Case Study: Long-term Efficacy
A long-term follow-up study indicated that 91% of patients maintained their antihypertensive response to barnidipine after one year of treatment. This highlights the drug's sustained efficacy over time without significant loss of effectiveness .
Research Findings: Ambulatory Blood Pressure Monitoring
A Japanese multicenter study evaluated the effects of barnidipine on 24-hour ambulatory blood pressure monitoring. The results showed that barnidipine effectively controlled blood pressure throughout the day and night, particularly benefiting patients with surge-type hypertension who experience rapid increases in blood pressure upon waking .
Summary Table of Key Findings
Study/Trial | Population | Duration | Outcome | Adverse Events |
---|---|---|---|---|
Randomized Trial Comparing Barnidipine vs Amlodipine | 30 Patients | 24 weeks | Similar BP reduction; fewer AEs with Barnidipine | 60% AEs in Amlodipine group vs 13% in Barnidipine group |
J-MUBA Study on Ambulatory BP | 233 Patients | 6 months | Effective BP control; better in surge-type patients | Minimal AEs reported |
Long-term Efficacy Study | Various Patients | Up to 2 years | 91% maintained response after initial treatment | Few reports of dizziness/headache |
Wirkmechanismus
Barnidipine exerts its effects by blocking L-type calcium channels in the vascular smooth muscle cells. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the vascular smooth muscle and subsequent vasodilation . The reduction in peripheral vascular resistance results in a decrease in blood pressure . The molecular targets of Barnidipine are the L-type calcium channels, and the primary pathway involved is the calcium signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Barnidipin gehört zur Klasse der Dihydropyridin-Kalziumkanalblocker, zu denen auch andere Verbindungen wie Amlodipin, Nifedipin und Felodipin gehören . Im Vergleich zu diesen Verbindungen hat Barnidipin eine längere Wirkdauer und eine höhere Selektivität für Kalziumkanäle im glatten Gefäßmuskel . Dies macht es besonders effektiv bei der Behandlung von Bluthochdruck mit weniger Nebenwirkungen .
Ähnliche Verbindungen:
- Amlodipin
- Nifedipin
- Felodipin
- Isradipin
- Nicardipin
Biologische Aktivität
Barnidipine hydrochloride is a long-acting calcium antagonist belonging to the dihydropyridine (DHP) class of calcium channel blockers. It is primarily used for the treatment of hypertension due to its unique pharmacological properties, including a slow onset of action and a prolonged duration of effect. This article delves into the biological activity of barnidipine, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Barnidipine exerts its antihypertensive effects primarily through the selective inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in peripheral vascular resistance. The drug has a high affinity for the inactivated state of these channels, which contributes to its long-lasting effects .
The lipophilicity of barnidipine allows it to accumulate in cell membranes, enhancing its access to target receptors over time. This property results in a gradual onset of action, making it suitable for once-daily dosing . The pharmacological profile of barnidipine is characterized by:
- High affinity for L-type calcium channels.
- Selective action against cardiovascular L-type calcium channels.
- Minimal reflex tachycardia , which is often seen with other calcium channel blockers.
Pharmacokinetics
Understanding the pharmacokinetics of barnidipine is essential for optimizing its therapeutic use. Key pharmacokinetic parameters include:
Barnidipine undergoes extensive hepatic metabolism, primarily via the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites. The drug is eliminated mainly through feces (60%) and urine (40%) .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of barnidipine in managing hypertension. A notable study compared barnidipine with amlodipine in treatment-naive patients with essential hypertension over a 24-week period. Key findings included:
- Blood Pressure Reduction : Both groups showed significant reductions in systolic and diastolic blood pressure, with no significant difference between barnidipine (−10.3/−9.4 mmHg) and amlodipine (−16.6/−9.1 mmHg) at the end of the study .
- Cardiac Health Indicators : Changes in left ventricular mass index (LVMI) and markers of cardiac damage were similar between both treatments.
- Adverse Events : Fewer adverse events were reported in the barnidipine group (13%) compared to amlodipine (60%), indicating a better tolerability profile for barnidipine .
Safety Profile
The safety profile of barnidipine is generally favorable, with fewer side effects compared to other calcium channel blockers. Common adverse events include:
- Dizziness
- Headache
- Peripheral edema
In clinical trials, patients treated with barnidipine reported significantly fewer drug-related adverse events than those treated with amlodipine .
Case Studies
Several case studies have highlighted the clinical application and effectiveness of barnidipine:
- Case Study on Long-term Efficacy : In a multicenter study involving patients with mild to moderate hypertension, 91% maintained their initial response to barnidipine treatment after one year, demonstrating sustained efficacy over time .
- Comparative Study in Thai Patients : A study conducted on Thai patients reported an average blood pressure reduction of 18 mmHg systolic and 9 mmHg diastolic after treatment with barnidipine, reinforcing its effectiveness across diverse populations .
Eigenschaften
IUPAC Name |
5-O-(1-benzylpyrrolidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPUKIZUCIZEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.